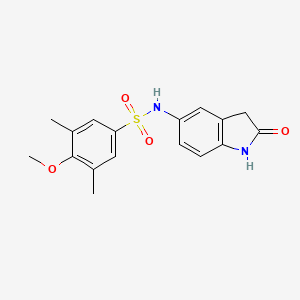

4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with a methoxy group, two methyl groups, and an indolinone moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolinone Moiety: The indolinone structure can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.

Sulfonamide Formation: The indolinone derivative is then reacted with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under reducing conditions such as hydrogenation.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 4-hydroxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide.

Reduction: Formation of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenamine.

Substitution: Formation of 4-nitro-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings related to its biological effects:

Antitumor Activity

The compound has shown promising results as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 leads to:

- Stabilization and activation of p53 : This can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Antiproliferative Effects

Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:

- A549 (Lung Cancer) : Exhibited an IC50 value of approximately 50 nM, indicating strong efficacy against this cell line .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against resistant strains of bacteria and parasites. Preliminary studies suggest moderate effectiveness against:

Case Study 1: Cancer Therapeutics

A study conducted on murine models demonstrated the efficacy of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide in reducing tumor growth. The treatment resulted in:

- Increased survival rates compared to control groups.

- Mechanistic studies indicated that the enhanced apoptosis was mediated by p53 activation, validating its potential as an anticancer agent .

Case Study 2: Antiparasitic Activity

In another investigation focusing on its antimalarial properties, the compound was tested against Plasmodium falciparum. Findings revealed:

- Moderate effectiveness against the parasite.

- Suggestions for further structural modifications to enhance efficacy against resistant strains were made based on observed results .

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Lines | <100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; optimization needed |

Wirkmechanismus

The mechanism of action of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. In cancer research, the compound has been shown to induce apoptosis by activating caspase enzymes, leading to programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-methoxy-3,5-dimethylbenzenesulfonamide: Lacks the indolinone moiety, resulting in different biological activity.

N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the methoxy and methyl groups, affecting its chemical reactivity and biological properties.

Uniqueness

4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the indolinone moiety enhances its potential as an anticancer agent, while the sulfonamide group provides enzyme inhibitory properties .

Biologische Aktivität

4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a methoxy group, two methyl groups, and an indolinone moiety. This combination of functional groups endows the compound with distinctive chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

The compound has the molecular formula C18H20N2O4S and a molecular weight of approximately 360.4 g/mol. Its predicted logP value is 3.07, indicating moderate lipophilicity, which can influence its bioavailability and interaction with biological systems .

The biological activity of this compound largely stems from its ability to mimic para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to antibacterial effects. Additionally, in cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are essential for programmed cell death.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μM |

| Escherichia coli | 16 μM |

| Enterococcus faecalis | 8 μM |

These results indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have shown that this compound possesses antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values observed in these studies are as follows:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.2 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent due to its potent activity against breast cancer cells .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antibacterial Evaluation : A study conducted on various sulfonamide derivatives, including this compound, demonstrated that it significantly inhibited bacterial growth compared to standard antibiotics .

- Anticancer Research : Research focusing on the induction of apoptosis in cancer cells revealed that this compound activates caspase pathways, leading to cell death in MCF-7 breast cancer cells. This mechanism underscores its potential therapeutic application in oncology .

- Enzyme Inhibition Studies : The enzyme inhibition profile indicated that this compound effectively inhibits DHPS, showcasing its potential use as an antibacterial agent targeting folate biosynthesis in pathogens.

Eigenschaften

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-10-6-14(7-11(2)17(10)23-3)24(21,22)19-13-4-5-15-12(8-13)9-16(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCURAXZDZJBYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.